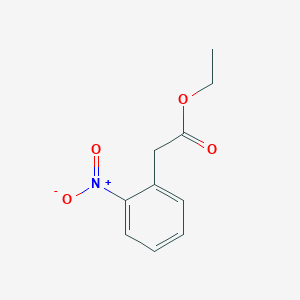

Ethyl 2-(2-nitrophenyl)acetate

概要

説明

Ethyl 2-(2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ethyl 2-(2-nitrophenyl)acetate, also known as “2-Nitrophenyl acetic acid ethyl ester”, is a compound that primarily targets the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that belongs to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins .

Mode of Action

The compound interacts with its target, chymotrypsin, through a mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution . This enzyme-substrate complex is called the enzyme intermediate . The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .

Biochemical Pathways

The attack of the this compound substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive . The second step has been deduced to involve the hydrolysis of the acetate group from the inactivated chymotrypsin to regenerate the original enzyme .

Result of Action

The result of the action of this compound is the inactivation of the enzyme chymotrypsin, which prevents it from performing its normal function of hydrolyzing the C-terminus of the aromatic amino acids of other proteins . This can have significant effects at the molecular and cellular levels, potentially impacting various biological processes that rely on the activity of chymotrypsin.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to be stored sealed in a dry environment at room temperature . Other factors, such as pH and the presence of other substances, may also influence the compound’s action and efficacy.

生化学分析

Biochemical Properties

It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

生物活性

Ethyl 2-(2-nitrophenyl)acetate, also known as 2-Nitrophenyl acetic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₂O₄

- Molecular Weight : Approximately 221.23 g/mol

- Functional Groups : Nitro group (–NO₂), acetate group (–COOEt)

The presence of the nitrophenyl moiety is crucial for the biological activity of this compound, influencing its interactions with various enzymes and proteins.

Target Enzymes

This compound primarily targets chymotrypsin , a serine protease involved in protein digestion. The interaction occurs through a ping-pong mechanism , where the compound acts as a substrate that modifies the enzyme's active site.

Mode of Action

- Enzyme Inactivation : The compound binds to chymotrypsin, leading to the cleavage of the nitrophenolate group. This binding effectively inactivates the enzyme, preventing it from hydrolyzing aromatic amino acids in proteins.

- Biochemical Pathways : The inactivation of chymotrypsin disrupts normal proteolytic processes, which can have downstream effects on various metabolic pathways.

- Environmental Factors : Stability and efficacy can be influenced by storage conditions, such as temperature and pH levels.

Biological Activity

The biological activities of this compound extend beyond enzyme inhibition:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially acting against various bacterial strains. The nitro group can be reduced to form reactive intermediates that enhance antibacterial activity.

- Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro, showcasing its potential as a biochemical tool for studying protease functions.

- Antibacterial Evaluation : In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

- Cancer Research : Related compounds have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models, highlighting the potential for this compound in oncological applications .

Comparison of Biological Activities

| Compound Name | Target Enzyme | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Chymotrypsin | Enzyme Inhibition | N/A |

| Ethyl 4-nitrophenyl acetate | Various Bacteria | Antibacterial | <0.03125 |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Bacterial Topoisomerases | Antimicrobial | <0.03125 |

科学的研究の応用

Chemical Synthesis

Ethyl 2-(2-nitrophenyl)acetate serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as:

- Esterification : The compound can undergo reactions to form different esters.

- Nucleophilic Substitution : This allows for the introduction of various functional groups, enhancing the compound's utility in synthetic pathways.

- Reduction Reactions : It can be reduced to yield derivatives with varied biological activities.

The compound exhibits notable biological activities, which are being explored for potential therapeutic applications:

- Enzyme Inhibition : this compound has been shown to inhibit chymotrypsin activity through a ping-pong mechanism. This interaction leads to the cleavage of the nitrophenolate moiety, effectively inactivating the enzyme and preventing it from hydrolyzing aromatic amino acids in proteins .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating strong efficacy .

- Cytotoxic Effects in Cancer Research : Research has shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have potential applications in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases:

- Potential Anti-inflammatory Effects : Studies have indicated that derivatives of this compound may reduce pro-inflammatory cytokines in murine models, highlighting its therapeutic potential in inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow for the creation of products with specific functionalities tailored to industrial needs.

Inhibition Studies

A significant study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro, showcasing its potential as a biochemical tool for studying protease functions .

Antibacterial Evaluation

In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Cancer Research

Related compounds have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models, further emphasizing the potential for this compound in oncological applications .

Comparison of Biological Activities

| Compound Name | Target Enzyme | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Chymotrypsin | Enzyme Inhibition | N/A |

| Ethyl 4-nitrophenyl acetate | Various Bacteria | Antibacterial | <0.03125 |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Bacterial Topoisomerases | Antimicrobial | <0.03125 |

特性

IUPAC Name |

ethyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXMQCYEILGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344311 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-02-4 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。